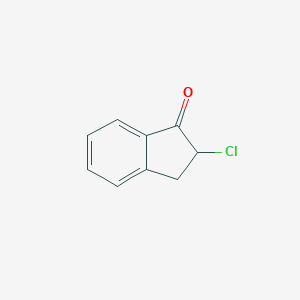

2-Chloroindan-1-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-indanones, which includes 2-Chloroindan-1-one, has been extensively studied. More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials, have been performed .Molecular Structure Analysis

The molecular structure of a compound like 2-Chloroindan-1-one can be analyzed using various techniques such as FTIR, XPS, XRD, and solid 13 C NMR .Chemical Reactions Analysis

The chemical reactions involving 2-Chloroindan-1-one can be studied using a variety of electroanalytical tools. These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Chloroindan-1-one can be determined through various analytical techniques. These techniques can provide information about the compound’s molecular structure, reactivity, stability, and other properties .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

2-Chloroindan-1-one derivatives have been found to exhibit antifungal activity against the phytopathogenic fungus Botrytis cinerea . These derivatives were prepared using biocatalytic methods and were found to be effective in combating this type of fungus .

Detoxification Mechanism

The biotransformation of racemic 6-chloroindanol and 5-chloroindanol by the fungus B. cinerea resulted in the isolation of several compounds . The results obtained in the biotransformation seem to suggest that the fungus B. cinerea uses oxidation reactions as a detoxification mechanism .

Precursors to Biologically Active Compounds

Optically active indanol derivatives, which include 2-Chloroindan-1-one, are important precursors to other biologically active compounds . These compounds play a key role in the development of pharmaceuticals and medicinal chemistry .

Synthesis of Indinavir

Indanols, including 2-Chloroindan-1-one, have attracted interest due to their usefulness in the synthesis of indinavir . Indinavir is a potent protease inhibitor of the human immunodeficiency virus (HIV) .

Anti-inflammatory Properties

Indanols have been reported to have anti-inflammatory properties . This makes 2-Chloroindan-1-one a potential candidate for the development of new anti-inflammatory drugs .

Sustainable Green Technology

The biocatalytic methods used in the preparation of 2-Chloroindan-1-one derivatives form part of sustainable green technology . This is because these methods are more resource-efficient and produce less waste compared to traditional chemical synthesis methods .

Safety and Hazards

The safety data sheets of related compounds suggest that compounds like 2-Chloroindan-1-one may be considered hazardous according to the OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled.

Zukünftige Richtungen

The future directions for a compound like 2-Chloroindan-1-one could involve further exploration of its potential applications in various scientific fields . This could include its use in new synthetic methodologies, its potential biological activity, or its role in the development of new materials or technologies.

Wirkmechanismus

Target of Action

It is known that indanone derivatives, which include 2-chloroindan-1-one, have been widely studied due to their broad range of biological activity . They are also important intermediates used as synthetic precursors to other products with significant applications in pharmacology .

Mode of Action

For instance, 2-chloropropionic acid (2-CP) has been shown to inhibit the initial rate of lactate uptake in skeletal muscle sarcolemmal membrane vesicles. This inhibition is nonstereoselective and impairs lactate transport.

Biochemical Pathways

Indanone derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetic and pharmacodynamic (pk-pd) modeling has been widely used to improve understanding of the in vivo behavior of complex delivery systems and help their development .

Result of Action

The crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one, which are analogs of 1-indanone substituted at the 6-position with chlorine and bromine, exhibit unique intermolecular packing motifs .

Action Environment

It is known that environmental factors can significantly influence the action of various chemical compounds .

Eigenschaften

IUPAC Name |

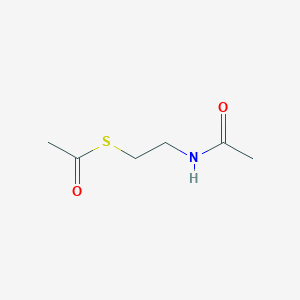

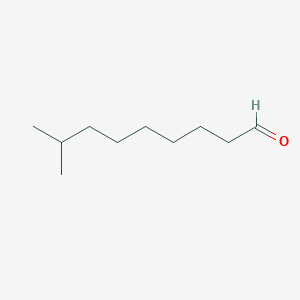

2-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGQPEGJOZKLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995043 | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroindan-1-one | |

CAS RN |

73908-22-2 | |

| Record name | 2-Chloroindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research tell us about the structure of 2-chloroindan-1-one?

A1: While the research article focuses on trans-3-bromo-2-chloroindan-1-one, it provides valuable insight into the structure of 2-chloroindan-1-one. The study confirms the relative stereochemistry of the chlorine and bromine atoms in the studied compound. [] This suggests that the chlorine atom in 2-chloroindan-1-one would also adopt a specific orientation relative to other substituents on the indanone ring. Further research would be needed to fully elucidate the conformational preferences of 2-chloroindan-1-one itself.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.